Ganciclovir Mono-O-acetate

Descripción general

Descripción

Ganciclovir Mono-O-acetato es un derivado de Ganciclovir, un análogo de nucleósido conocido por sus propiedades antivirales, particularmente contra el citomegalovirus (CMV).

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ganciclovir Mono-O-acetato se sintetiza mediante la esterificación de Ganciclovir con anhídrido acético o acetato de vinilo. La reacción típicamente implica el uso de un catalizador como la piridina o la trietilamina para facilitar el proceso de acetilación. La reacción se lleva a cabo bajo condiciones de temperatura controlada, generalmente entre 0 °C y 25 °C, para garantizar la estabilidad del producto .

Métodos de producción industrial

En entornos industriales, la producción de Ganciclovir Mono-O-acetato involucra procesos de esterificación a gran escala. El uso de reactores de flujo continuo y sistemas automatizados asegura un alto rendimiento y pureza del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de acetilación .

Análisis De Reacciones Químicas

Tipos de reacciones

Ganciclovir Mono-O-acetato experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El grupo acetato puede hidrolizarse de nuevo a Ganciclovir en presencia de agua o soluciones acuosas.

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de varios derivados oxidados.

Sustitución: El grupo acetato puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Hidrólisis: Se utilizan comúnmente condiciones ácidas o básicas (por ejemplo, ácido clorhídrico o hidróxido de sodio).

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.

Principales productos formados

Hidrólisis: Ganciclovir.

Oxidación: Derivados oxidados de Ganciclovir Mono-O-acetato.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antiviral Activity

Mechanism of Action:

Ganciclovir functions as a DNA polymerase inhibitor, specifically targeting the replication of cytomegalovirus (CMV) and other herpesviruses. The mono-O-acetate form enhances the bioavailability and efficacy of ganciclovir by improving its absorption and stability in biological systems .

Clinical Applications:

- Cytomegalovirus (CMV) Retinitis: this compound is particularly effective in treating CMV retinitis in immunocompromised patients, such as those with AIDS. It helps in both induction and maintenance therapy .

- Herpetic Keratitis: The compound is also used for treating herpetic keratitis, an infection of the eye caused by herpes simplex virus .

Research Applications

In Vitro Studies:

this compound has been utilized in various in vitro studies to assess its antiviral properties against different viral strains. Its ability to inhibit viral replication has made it a subject of interest for researchers studying antiviral therapies .

Pharmacological Research:

Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that the mono-O-acetate form may lead to improved therapeutic outcomes due to better cellular uptake compared to ganciclovir itself .

Potential for Drug Development

Prodrug Formulation:

The mono-O-acetate derivative serves as a prodrug formulation that can be converted into the active form within the body. This conversion process is facilitated by enzymatic reactions, enhancing the compound's therapeutic potential against viral infections .

Combination Therapies:

There is ongoing research into combining this compound with other antiviral agents to enhance efficacy and reduce resistance development in viral pathogens. This approach could lead to more effective treatment regimens for resistant strains of viruses .

Case Studies

Mecanismo De Acción

Ganciclovir Mono-O-acetato ejerce sus efectos principalmente a través de su conversión a Ganciclovir in vivo. Ganciclovir es fosforilado por las quinasas virales para formar Ganciclovir trifosfato, que inhibe la ADN polimerasa viral, evitando así la síntesis y replicación del ADN viral. Este mecanismo es particularmente efectivo contra el CMV y otros herpesvirus .

Comparación Con Compuestos Similares

Compuestos similares

Valganciclovir: Un profármaco de Ganciclovir con mejor biodisponibilidad oral.

Aciclovir: Otro análogo de nucleósido con propiedades antivirales, utilizado principalmente contra el virus del herpes simple.

Famciclovir: Un profármaco de Penciclovir, utilizado para tratar infecciones por herpesvirus.

Unicidad

Ganciclovir Mono-O-acetato es único debido a su esterificación específica, que mejora su estabilidad química y su potencial para la administración dirigida. A diferencia del Valganciclovir, que está diseñado para la administración oral, Ganciclovir Mono-O-acetato puede utilizarse en diversas formulaciones, incluyendo formas tópicas e inyectables .

If you have any more questions or need further details, feel free to ask!

Actividad Biológica

Ganciclovir Mono-O-acetate is a derivative of ganciclovir, an antiviral medication predominantly used for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy, and safety profile.

Ganciclovir acts primarily as a nucleoside analogue that inhibits viral DNA synthesis. Its active form, ganciclovir triphosphate (ganciclovir-TP), is produced through phosphorylation by viral and cellular kinases. The key steps include:

- Phosphorylation : Ganciclovir is phosphorylated by the viral UL97 kinase to form ganciclovir monophosphate, which is further phosphorylated by cellular kinases to ganciclovir-TP.

- Inhibition of Viral DNA Polymerase : Ganciclovir-TP selectively inhibits the CMV DNA polymerase, leading to termination of viral DNA elongation and ultimately inhibiting viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism and bioavailability:

- Bioavailability : The oral bioavailability of ganciclovir is low (2.6% to 8.9%) due to extensive first-pass metabolism. However, when administered as the prodrug valganciclovir, the bioavailability can reach up to 60% .

- Tissue Distribution : Ganciclovir-TP accumulates in CMV-infected cells, where it remains stable with a half-life of approximately 16.5 hours, allowing for sustained antiviral activity .

Efficacy Against Cytomegalovirus

This compound demonstrates significant antiviral activity against CMV. Clinical studies indicate its effectiveness in treating:

- CMV Retinitis : Particularly in patients with AIDS or those undergoing organ transplantation.

- CMV Pneumonitis : In bone marrow transplant recipients, ganciclovir has been shown to improve outcomes when used alongside CMV immune globulin .

Table 1: Comparative Efficacy of Ganciclovir and Valganciclovir

| Drug | Bioavailability (%) | Primary Use | Efficacy Against CMV |

|---|---|---|---|

| Ganciclovir | 2.6 - 8.9 | IV administration | High |

| Valganciclovir | ~60 | Oral administration | Higher systemic levels |

Safety Profile and Adverse Effects

While this compound is generally effective, it is associated with several adverse effects:

- Hematological Toxicity : Myelosuppression is common, with neutropenia occurring in up to 50% of patients receiving treatment . Monitoring of blood counts is essential during therapy.

- Potential Mutagenicity : Preclinical studies suggest that ganciclovir may be mutagenic and teratogenic; thus, caution is advised when prescribing to pregnant women .

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study 1 : A study involving bone marrow transplant recipients demonstrated that early initiation of ganciclovir therapy significantly reduced the incidence of CMV disease compared to delayed treatment.

- Case Study 2 : In HIV-positive patients with CMV retinitis, combination therapy with ganciclovir and immune globulin resulted in improved visual outcomes compared to ganciclovir alone.

Propiedades

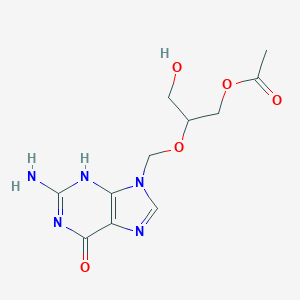

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKCCHLLFMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333225 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88110-89-8 | |

| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.